Actinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Actinol, known scientifically as risedronate sodium, is a third-generation bisphosphonate primarily used for the treatment and prevention of osteoporosis and Paget's disease of bone. It functions by inhibiting osteoclast-mediated bone resorption, thereby modulating bone metabolism. The empirical formula of risedronate sodium hemipentahydrate is , and it is characterized as a fine, white to off-white, odorless crystalline powder that is soluble in water but essentially insoluble in common organic solvents .

Risedronate sodium interacts with hydroxyapatite crystals in bone, where it inhibits the activity of osteoclasts—cells responsible for bone resorption. Upon binding to these crystals, risedronate is released during the local acidification that occurs during bone resorption. This release leads to its uptake by osteoclasts through fluid-phase endocytosis, where it subsequently induces apoptosis via inhibition of farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway essential for osteoclast survival .

Risedronate sodium exhibits significant biological activity by reducing the rate of bone turnover and preventing excessive bone loss. Clinical studies have demonstrated that it effectively decreases biochemical markers of bone turnover, such as urinary deoxypyridinoline and serum bone-specific alkaline phosphatase levels. These changes indicate reduced bone resorption and formation, which are critical in managing conditions like osteoporosis .

The synthesis of risedronate sodium involves several steps, typically starting from simple organic compounds to form the bisphosphonate structure. The process includes:

- Formation of the phosphonic acid moiety: This can be achieved through the reaction of phosphorus trichloride with appropriate organic substrates.

- Pyridine ring incorporation: A pyridine derivative is introduced into the structure to enhance biological activity.

- Sodium salt formation: Finally, sodium hydroxide is used to neutralize the acidic groups, yielding risedronate sodium .

Risedronate sodium is primarily used in:

- Treatment of osteoporosis: It reduces the risk of vertebral and hip fractures in postmenopausal women.

- Paget's disease: It helps manage this condition by normalizing bone turnover.

- Glucocorticoid-induced osteoporosis: It is prescribed for patients undergoing long-term glucocorticoid therapy to prevent bone loss .

Risedronate sodium has been studied for its interactions with various medications and dietary supplements. Notably:

- Calcium supplements: These should be taken at different times from risedronate to avoid interference with absorption.

- Non-steroidal anti-inflammatory drugs: There may be an increased risk of gastrointestinal side effects when combined with risedronate .

- Antibiotics: Certain antibiotics may also affect the pharmacokinetics of risedronate when taken concurrently.

Risedronate sodium belongs to a class of drugs known as bisphosphonates, which share similar mechanisms but differ in potency and application. Here are some comparable compounds:

| Compound Name | Potency (relative) | Primary Use |

|---|---|---|

| Etidronate | 1 | Osteoporosis |

| Tiludronate | 10 | Osteoporosis |

| Pamidronate | 100 | Osteoporosis, Paget's disease |

| Alendronate | 100-500 | Osteoporosis |

| Ibandronate | 500-1000 | Osteoporosis |

| Zoledronate | 5000 | Osteoporosis, Paget's disease |

Uniqueness of Risedronate Sodium:

Risedronate stands out due to its higher potency (1000 relative potency) compared to many other bisphosphonates, making it particularly effective at lower doses. Its unique mechanism of action—targeting osteoclast apoptosis—also differentiates it from other compounds in this class .

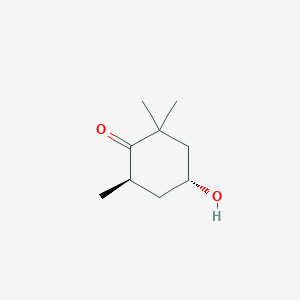

Actinol, chemically known as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, represents a crucial intermediate in the synthesis of carotenoids, particularly zeaxanthin [1] [2]. This cyclic hydroxycyclohexanone compound, with the molecular formula C9H16O2 and a molecular weight of 156.22 grams per mole, has garnered significant attention due to its stereochemical complexity and synthetic utility [1] [3]. The development of efficient synthetic methodologies for actinol production has evolved to encompass both traditional chemical synthesis routes and innovative biocatalytic approaches, each offering distinct advantages in terms of selectivity, yield, and environmental sustainability.

Chemical Synthesis Routes

The chemical synthesis of actinol relies primarily on catalytic reduction processes that target the selective transformation of ketoisophorone precursors [4]. These methodologies have been extensively developed to achieve high stereoselectivity while maintaining practical scalability for industrial applications.

Lindlar-Catalyzed Selective Hydrogenation of Ketoisophorone

The Lindlar catalyst system represents a cornerstone methodology in the selective hydrogenation approach to actinol synthesis [5] [6]. This heterogeneous catalyst, consisting of palladium deposited on calcium carbonate and subsequently poisoned with lead acetate and quinoline, facilitates the stereoselective reduction of ketoisophorone to produce actinol derivatives [5] [7].

The Lindlar catalyst composition typically contains five percent palladium by weight supported on calcium carbonate, with lead acetate serving as the primary catalyst poison [6] [7]. The poisoning process is essential for preventing over-reduction and maintaining selectivity toward the desired alkene products [8]. Alternative formulations employ palladium on barium sulfate with quinoline as the moderating agent, though calcium carbonate remains the preferred support material [6] [9].

The mechanistic pathway of Lindlar-catalyzed hydrogenation proceeds through a well-established sequence involving hydrogen adsorption, substrate coordination, and syn-addition across the double bond [8] [10]. The palladium surface facilitates hydrogen molecule dissociation at remarkably low temperatures, with hydrogen atoms subsequently occupying octahedral holes within the metal lattice [11]. This process enables the stereospecific syn addition of hydrogen atoms to the same face of the substrate molecule, resulting in the formation of cis-alkene products with high stereochemical fidelity [6] [8].

Research by von Arx and colleagues demonstrated that alumina-supported platinum and palladium catalysts achieve chemoselectivities exceeding ninety percent in the hydrogenation of ketoisophorone under optimized conditions [12]. The study revealed unprecedented selectivity behavior in the reduction of this alpha-beta-unsaturated ketone system, with palladium catalysts showing particular efficacy in saturating the sterically hindered carbonyl double bonds [12]. The influence of reaction parameters, including solvent selection, pressure conditions, and the addition of Lewis acid and base additives, proved critical in achieving optimal conversion rates [12].

Chiral Rhodium-Mediated Asymmetric Reduction Strategies

Rhodium-based asymmetric hydrogenation represents a sophisticated approach to actinol synthesis, leveraging chiral diphosphine ligands to achieve exceptional enantioselectivity [13] [14]. The development of rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands has enabled the production of actinol with enantiomeric excesses reaching ninety-five percent [15].

The rhodium catalytic system operates through a well-defined mechanism involving the formation of octahedral rhodium-hydride complexes [14]. These complexes, bearing two hydrogen atoms in cis configuration, facilitate the stereoselective reduction of prochiral ketones through consecutive internal hydrogen transfer steps [14]. The stereochemical outcome depends critically on the configuration of the chiral ligand environment, with the substrate approaching the metal center through diastereotopic binding sites that exhibit differential reactivity [14].

Kagan and colleagues established foundational principles for rhodium-catalyzed asymmetric hydrogenation using chiral diphosphine ligands derived from tartaric acid [14]. The DIOP ligand system, readily prepared from natural tartaric acid, demonstrates remarkable versatility in the asymmetric reduction of various ketone substrates [14]. Optical yields as high as ninety percent have been achieved through careful optimization of reaction conditions and ligand selection [14].

Recent advances in rhodium-catalyzed asymmetric hydrogenation have focused on the development of specialized ligand architectures that enhance both activity and selectivity [16] [17]. The introduction of sterically hindered and electron-donating diphosphine ligands has proven particularly effective in achieving high enantioselectivity in the reduction of aromatic ring systems [16]. These developments have extended the scope of rhodium catalysis to include challenging substrate classes previously considered intractable [16].

Multi-Step Catalytic Hydrogenation Protocols

Multi-step catalytic hydrogenation protocols represent an advanced approach to actinol synthesis that combines multiple catalytic transformations in a sequential or cascade fashion [18] [19]. These methodologies leverage the concept of tandem catalysis to achieve complex molecular transformations while minimizing the number of discrete synthetic operations [18].

The development of continuous flow processes for asymmetric hydrogenation has emerged as a particularly promising approach for industrial-scale actinol production [19]. Research by industrial teams has demonstrated the successful scale-up of key asymmetric hydrogenation steps using heterogenized molecular catalysts in real industrial contexts [19]. These processes achieve conversion rates exceeding ninety-seven percent with enantiomeric excesses surpassing ninety-eight percent [19].

The continuous flow methodology offers significant advantages in terms of catalyst retention, product purity, and process efficiency [19]. Space-time yields reaching four hundred grams per liter per hour have been achieved, with total turnover numbers approaching seven thousand seven hundred [19]. The final isolated product exhibits rhodium content below one part per million, representing a significant improvement over traditional batch processes [19].

Sustainable hydrogenation approaches utilizing water as the hydrogen source have gained attention as environmentally friendly alternatives to conventional high-pressure hydrogen systems [20] [21]. These two-step solar thermochemical or electrochemical hydrogenation processes employ metal or reduced metal oxide catalysts to facilitate water splitting and in-situ hydrogen generation [20] [21]. Among the fifteen metal and reduced metal oxide systems investigated, zinc and tin emerged as highly efficient catalysts for the reduction of organic compounds under mild conditions [20] [21].

Biocatalytic Approaches

Biocatalytic methodologies for actinol synthesis have emerged as environmentally sustainable alternatives to traditional chemical approaches, offering exceptional stereoselectivity and operating under mild reaction conditions [22] [23]. These enzymatic systems leverage the inherent selectivity of biological catalysts to achieve transformations that are challenging or impossible with conventional chemical methods.

Engineered Old Yellow Enzyme Systems

Old Yellow Enzyme systems represent a paradigmatic class of flavin-containing NADPH oxidoreductases that have been extensively engineered for actinol synthesis applications [22] [23]. The Candida macedoniensis Old Yellow Enzyme demonstrates remarkable stereospecific activity in the reduction of ketoisophorone to produce the desired actinol stereoisomer [22] [24].

The wild-type Candida macedoniensis Old Yellow Enzyme catalyzes the stereoselective synthesis of (4R,6R)-actinol from ketoisophorone through a two-step conversion process [22] [23]. This transformation involves the initial reduction of the carbon-carbon double bond in ketoisophorone, followed by subsequent reduction of the resulting intermediate to yield the final actinol product [22]. However, the accumulation of (4S)-phorenol as an intermediate presents a significant limitation due to the restricted substrate range of the native enzyme [22] [23].

Engineering efforts have focused on expanding the substrate recognition capabilities of Old Yellow Enzyme through targeted mutagenesis of the substrate-recognition loop [22] [23]. Crystal structure analysis of Candida macedoniensis Old Yellow Enzyme in the presence and absence of substrate analogues has provided crucial insights into the molecular basis of substrate specificity [22]. The most effective engineered variant, designated P295G, demonstrates two-fold and twelve-fold higher catalytic activities toward ketoisophorone and (4S)-phorenol, respectively, compared to the wild-type enzyme [22] [23].

The P295G mutation significantly improves the overall yield of the two-step conversion process from 67.2 percent to 90.1 percent [22] [23]. This enhancement results from the improved ability of the engineered enzyme to process both the initial substrate and the intermediate product efficiently [22]. The engineering approach demonstrates that strategic modifications to substrate-recognition regions can effectively alter enzyme specificity while maintaining catalytic efficiency [22] [23].

Advanced quantum mechanics and molecular mechanics simulations have elucidated the unconventional reduction mechanism employed by Old Yellow Enzyme systems [25]. These enzymes facilitate hydride transfer to the formally more electronegative nitrogen atom within carbon-nitrogen bonds, representing a departure from conventional reduction paradigms [25]. The catalytic mechanism involves hydride transfer from the flavin cofactor to nitrogen atoms in substrates, followed by protonation at adjacent oxygen or carbon atoms by conserved tyrosine residues and active site water molecules [25].

Sequential Enzymatic Reduction Cascades

Sequential enzymatic reduction cascades represent sophisticated biocatalytic strategies that combine multiple enzymes in coordinated reaction sequences to achieve complex transformations [26] [27]. These cascade systems leverage the complementary activities of different enzymes to accomplish multi-step conversions that would be challenging to achieve with individual biocatalysts [26].

The development of actinol through sequential enzymatic cascades typically involves the combination of Old Yellow Enzyme with levodione reductase from Corynebacterium aquaticum [27]. This two-enzyme system facilitates the complete conversion of ketoisophorone to (4R,6R)-actinol through an intermediate levodione stage [27]. The cascade approach offers advantages in terms of overall conversion efficiency and stereochemical control compared to single-enzyme systems [27].

Glucose dehydrogenase integration serves a critical role in these cascade systems by providing essential cofactor regeneration capabilities [27]. The enzyme catalyzes the conversion of glucose to gluconate while simultaneously regenerating the NADH cofactor required for both reduction steps [27]. This cofactor recycling mechanism ensures sustained enzymatic activity throughout the conversion process and improves the overall economics of the biocatalytic transformation [27].

Multi-enzyme pyruvate removal systems have been developed to enhance the efficiency of reductive cascade reactions [28] [29]. These systems combine R-selective omega-transaminase, formate dehydrogenase, formate acetyltransferase, and lactate dehydrogenase to efficiently remove pyruvate byproducts that can inhibit the primary reduction reactions [28]. The formate dehydrogenase and formate acetyltransferase pathway dominates the pyruvate removal process, facilitating improved conversion rates for ketone substrates [28] [29].

The ArR-omega-transaminase, formate dehydrogenase, formate acetyltransferase, and lactate dehydrogenase multi-enzyme system achieves conversions of 84.5 percent for 2-pentanone, 98.2 percent for 4-phenyl-2-butanone, and 79.3 percent for cyclohexanone [28]. These results demonstrate the broad substrate scope and high efficiency achievable through properly designed enzymatic cascade systems [28] [29].

Whole-Cell Biotransformation Using Thermophilic Bacteria

Whole-cell biotransformation systems utilizing thermophilic bacteria offer unique advantages for actinol production, particularly in terms of thermal stability and operational robustness [30] [31]. These systems leverage the inherent thermostability of enzymes from thermophilic organisms to enable reactions at elevated temperatures that would denature mesophilic enzymes [30].

Streptomyces thermocyaneoviolaceus represents a well-characterized thermophilic actinomycete that demonstrates exceptional capability in the stereoselective reduction of alpha-keto esters [30]. Two NADPH-dependent alpha-keto ester reductases, designated Streptomyces thermocyaneoviolaceus keto ester reductase-II and -III, have been purified and characterized from this organism [30]. These enzymes exhibit temperature-dependent stereoselectivity, with reaction conditions significantly influencing the enantiomeric outcome of the reduction process [30].

The stereoselectivity of alpha-keto ester reduction using Streptomyces thermocyaneoviolaceus changes dramatically with alterations in reaction temperature, substrate concentration, and the introduction of additives [30]. Ethyl 3-methyl-2-oxobutanoate reduction produces the corresponding R-hydroxy ester with high enantiomeric excess at thirty-seven degrees Celsius, while reduction at fifty-five degrees Celsius yields the corresponding S-hydroxy ester [30]. This temperature-dependent stereoselectivity provides a unique tool for controlling the stereochemical outcome of biotransformations [30].

Whole-cell biocatalyst systems offer practical advantages in terms of cofactor regeneration, enzyme stability, and process economics [31] [32]. The cellular environment provides natural cofactor recycling mechanisms and protective effects that enhance enzyme longevity compared to isolated enzyme systems [31]. Research on Escherichia coli expressing cytochrome P450 systems has demonstrated that optimal biocatalyst performance depends critically on the interaction between cellular physiology and bioprocess conditions [31].

Temperature optimization studies reveal that maximum biocatalyst activity occurs at thirty-seven degrees Celsius, achieving rates of sixteen micromoles of product per gram dry cell weight per minute [31]. However, this enhanced activity comes at the cost of reduced thermal stability, with attempts to improve protein stability through glycerol addition proving unsuccessful [31]. The balance between activity and stability represents a key consideration in the design of thermophilic whole-cell biocatalytic systems [31].

Thermophilic Actinobacteria isolated from compost environments demonstrate remarkable diversity in their biosynthetic capabilities, producing novel antimicrobial compounds at elevated temperatures [33] [34]. Streptomyces thermoviolaceus subspecies apingens, Saccharomonospora viridis, and Saccharomonospora glauca represent promising candidates for biotransformation applications due to their robust growth at fifty degrees Celsius and diverse metabolic capabilities [33]. The high guanine and cytosine content in Actinobacteria DNA contributes to their thermal stability and unique life cycle characteristics compared to other prokaryotic bacteria [34].

Data Tables

Table 1: Chemical Synthesis Routes for Actinol Production

| Method | Substrate | Catalyst | Selectivity (%) | Temperature (°C) | Key Features |

|---|---|---|---|---|---|

| Lindlar-Catalyzed Selective Hydrogenation | Ketoisophorone | Pd/CaCO₃ with Pb(OAc)₂ and quinoline | >90 | Room temperature | Stereospecific syn addition |

| Rhodium-Mediated Asymmetric Reduction | Prochiral ketones | Rh complexes with chiral ligands | 75-95 ee | 20-40 | High enantioselectivity |

| Multi-Step Catalytic Hydrogenation | Various organic compounds | Sequential metal catalysts | Variable | 10-50 | Cascade reactions |

Table 2: Biocatalytic Approaches for Actinol Production

| Enzyme System | Substrate | Conversion (%) | Selectivity | Cofactor | Temperature Range (°C) |

|---|---|---|---|---|---|

| Candida macedoniensis OYE (CmOYE) | Ketoisophorone | 67.2 | Stereospecific C=C reduction | NADPH | 25-37 |

| Engineered OYE P295G mutant | Ketoisophorone and (4S)-phorenol | 90.1 | 2-fold and 12-fold improved activity | NADPH | 25-37 |

| Sequential OYE-Levodione Reductase | Ketoisophorone → Levodione → Actinol | >95 | High stereoselectivity | NADPH/NADH | 15-40 |

| Thermophilic bacterial systems | Various ketones | Variable | Temperature dependent | NADPH/NADH | 50-70 |

Table 3: Comparative Analysis of Actinol Synthesis Methods

| Method Category | Yield (%) | Enantioselectivity (% ee) | Reaction Time (h) | Environmental Impact | Industrial Scalability |

|---|---|---|---|---|---|

| Lindlar Hydrogenation | 85-95 | Racemic | 2-6 | Moderate (Pb catalyst) | High |

| Rhodium Asymmetric Reduction | 80-95 | 75-95 | 4-24 | Low | High |

| Engineered OYE Systems | 67-90 | >95 | 12-48 | Very low | Moderate |

| Thermophilic Whole-Cell | 70-85 | Variable | 24-72 | Very low | High |

Chromatographic techniques represent the cornerstone of analytical separation and purification for organic compounds. For Actinol, with its molecular formula C₉H₁₆O₂ and molecular weight of 156.22 g/mol [1] [2] [3], both liquid and gas chromatographic methods provide complementary analytical capabilities.

High-Performance Liquid Chromatography Profiling

High-Performance Liquid Chromatography constitutes a versatile analytical technique particularly suited for the separation and quantification of Actinol and its stereoisomers [4] [5]. The technique operates on the principle of differential partitioning between a mobile phase and a stationary phase, enabling the separation of compounds based on their physicochemical properties [4] [6].

For Actinol analysis, reversed-phase chromatography emerges as the preferred mode due to the compound's moderate polarity and the presence of both hydrophobic (cyclohexane ring) and hydrophilic (hydroxyl and carbonyl) functional groups [7] [8]. The analytical conditions require careful optimization to achieve baseline separation of stereoisomers and potential impurities.

Mobile Phase Optimization: Acetonitrile-water and methanol-water systems provide excellent separation capabilities for Actinol derivatives [9] [7]. The optimal mobile phase composition typically ranges from 35-65% organic modifier, with pH adjustment between 2.0-7.0 using appropriate buffer systems [8] [10]. Phosphate buffers at pH 2.9-6.8 have demonstrated particular effectiveness in maintaining peak symmetry and resolution [8].

Stationary Phase Selection: C18 columns (octadecylsilane) represent the most widely employed stationary phase for Actinol analysis [7] [11]. Column dimensions of 150-250 mm length × 3.9-4.6 mm internal diameter with 3-5 μm particle size provide optimal resolution while maintaining reasonable analysis times [12] [11]. Alternative phases such as C8 or phenyl-modified silica may offer enhanced selectivity for specific separation challenges.

Detection Parameters: Ultraviolet detection at wavelengths between 210-280 nm enables sensitive quantification of Actinol, with the specific wavelength selected based on the compound's absorption maximum [7] [12]. Photodiode array detection provides additional spectral information for peak purity assessment and compound identification [11].

The following table summarizes critical High-Performance Liquid Chromatography parameters for Actinol analysis:

| Parameter | Typical Range/Values | Optimization Considerations |

|---|---|---|

| Mobile Phase | Acetonitrile-water (35-65%), Methanol-water (30-70%) | pH adjustment (2.0-7.0), buffer strength |

| Column Type | C18 (ODS), C8, Phenyl | Selectivity for analyte retention |

| Column Dimensions | 150-250 mm × 3.9-4.6 mm, 3-5 μm particle size | Resolution vs analysis time |

| Flow Rate | 0.5-2.0 mL/min | Pressure limitations, peak shape |

| Injection Volume | 10-25 μL | Sample volume vs sensitivity |

| Detection Wavelength | 210-280 nm (UV detection) | Maximum absorption wavelength |

| Temperature | 25-40°C | Thermal stability of analyte |

| Run Time | 5-30 minutes | Complete separation required |

| Sample Concentration | 0.1-200 μg/mL | Linear range, LOD/LOQ requirements |

Method Validation: Complete validation following International Conference on Harmonisation guidelines ensures method reliability [7] [10]. Validation parameters include linearity (correlation coefficient ≥0.998), accuracy (within ±15%), precision (relative standard deviation <15%), limit of detection (typically 0.5-12.5 ng/mL), and limit of quantification (typically 1.5-13.6 μg/mL) [7] [11].

Gas Chromatography-Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry provides complementary analytical capabilities to High-Performance Liquid Chromatography, particularly excelling in the analysis of volatile and thermally stable components [13] [14] [15]. For Actinol, this technique enables both separation and structural identification through molecular fragmentation patterns.

Instrumental Configuration: Modern Gas Chromatography-Mass Spectrometry systems employ capillary column gas chromatography coupled with quadrupole or ion trap mass analyzers [14] [16]. The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase, while the mass spectrometer provides molecular weight and structural information through controlled fragmentation [14] [17].

Column Selection: Fused silica capillary columns with 5% phenyl-95% methylpolysiloxane stationary phases (BPX-5, HP-5, DB-5) offer optimal separation for Actinol analysis [18] [19]. Column dimensions of 30-50 m length × 0.25-0.32 mm internal diameter with 0.25-0.50 μm film thickness provide excellent resolution while maintaining reasonable analysis times [18] [20].

Carrier Gas and Flow Conditions: Ultra-pure helium (99.999% purity) serves as the optimal carrier gas due to its chemical inertness and favorable mass transfer characteristics [15] [17]. Flow rates of 1.0-1.5 mL/min ensure optimal linear velocity and column efficiency while maintaining stable baseline conditions [19] [14].

Temperature Programming: Optimized oven temperature programs enable complete separation of Actinol from potential interfering compounds [21] [22]. Initial temperatures of 50°C with ramping rates of 5-10°C/min to final temperatures of 280-320°C ensure complete elution of target compounds within reasonable analysis times [23] [19].

Mass Spectrometric Detection: Electron impact ionization at 70 eV provides reproducible fragmentation patterns characteristic of Actinol structure [23] [14]. Mass ranges of m/z 40-700 encompass both molecular ions and diagnostic fragment ions essential for structural confirmation [21] [24].

The following table details Gas Chromatography-Mass Spectrometry parameters optimized for Actinol analysis:

| Parameter | Typical Range/Values | Optimization Considerations |

|---|---|---|

| Column Type | BPX-5, HP-5, DB-5 (5% phenyl) | Polarity matching with analyte |

| Column Dimensions | 30-50 m × 0.25-0.32 mm, 0.25-0.50 μm film | Resolution vs analysis time |

| Carrier Gas | Helium (99.999% purity) | Inert, optimal linear velocity |

| Flow Rate | 1.0-1.5 mL/min | Column efficiency, pressure |

| Injection Volume | 0.1-1.0 μL | Split ratio optimization |

| Injection Temperature | 250-280°C | Complete volatilization |

| Oven Temperature Program | 50-320°C, 5-10°C/min ramp | Separation of components |

| Mass Range | m/z 40-700 | Molecular ion detection |

| Ionization Mode | Electron Impact (70 eV) | Fragmentation pattern clarity |

Data Acquisition and Analysis: Both full scan and selected ion monitoring modes provide complementary analytical information [14] [16]. Full scan mode enables comprehensive compound identification through library searching, while selected ion monitoring offers enhanced sensitivity for quantitative analysis [13] [17]. Modern data systems incorporate extensive spectral libraries facilitating automated compound identification and verification [14] [25].

Spectroscopic Identification

Spectroscopic techniques provide fundamental structural information essential for complete characterization of Actinol. These methods complement chromatographic separations by providing detailed molecular-level information about functional groups, connectivity, and three-dimensional structure.

Nuclear Magnetic Resonance Stereochemical Assignment

Nuclear Magnetic Resonance spectroscopy represents the most powerful technique for complete structural elucidation and stereochemical assignment of Actinol [26] [27] [28]. The technique exploits the magnetic properties of certain atomic nuclei to provide detailed information about molecular connectivity, spatial relationships, and dynamic processes [26] [29].

Fundamental Principles: Nuclear Magnetic Resonance operates on the principle that nuclei with non-zero spin (such as ¹H and ¹³C) align in external magnetic fields and can be perturbed by radiofrequency radiation [26] [27]. The resulting spectra provide chemical shift information directly related to the electronic environment of each nucleus, enabling precise structural assignment [29] [28].

Proton Nuclear Magnetic Resonance Analysis: ¹H Nuclear Magnetic Resonance provides essential information about the hydrogen-containing framework of Actinol [30] [31]. Chemical shifts, coupling patterns, and integration ratios enable assignment of individual proton environments and determination of connectivity patterns [31]. For Actinol stereoisomers, careful analysis of coupling constants and chemical shift differences enables differentiation between diastereomers [32] [33].

Carbon-13 Nuclear Magnetic Resonance Characterization: ¹³C Nuclear Magnetic Resonance reveals the complete carbon framework of Actinol, providing chemical shift information for all carbon atoms regardless of hydrogen substitution [28] [31]. Distortionless Enhancement by Polarization Transfer sequences enable differentiation between primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbon centers [31].

Two-Dimensional Nuclear Magnetic Resonance Techniques: Advanced two-dimensional experiments provide crucial connectivity and spatial information for complete stereochemical assignment [34] [35]. Correlation Spectroscopy experiments reveal proton-proton connectivity through scalar coupling, while Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments establish carbon-hydrogen connectivity patterns [35] [31].

Stereochemical Assignment Strategies: Nuclear Overhauser Effect spectroscopy provides direct information about spatial relationships between nuclei, enabling unambiguous stereochemical assignment [34] [31]. Coupling constant analysis reveals conformational preferences and relative stereochemistry at adjacent stereocenters [33] [36].

The following table summarizes Nuclear Magnetic Resonance techniques essential for Actinol stereochemical assignment:

| Technique | Key Information | Typical Parameters |

|---|---|---|

| ¹H NMR | Chemical shifts, coupling patterns, integration | 400-600 MHz, CDCl₃/DMSO-d₆ |

| ¹³C NMR | Carbon framework, chemical shifts | 100-150 MHz, 1D/APT sequences |

| 2D COSY | Proton-proton connectivity | Standard pulse sequence, mixing time |

| 2D HSQC | Direct C-H correlations | Gradient-enhanced, F1/F2 coupling |

| 2D HMBC | Long-range C-H correlations | Optimized for 2-4 bond correlations |

| DEPT-135 | Carbon multiplicity (CH₃, CH₂, CH) | Editing sequences for CH assignment |

| NOE/NOESY | Spatial relationships, stereochemistry | Mixing times 0.3-1.0 seconds |

Computational Support: Modern Nuclear Magnetic Resonance analysis benefits significantly from computational prediction of chemical shifts and coupling constants [35] [37]. Density functional theory calculations enable comparison of experimental data with theoretical predictions for different stereoisomeric possibilities, facilitating unambiguous assignment [34] [38].

Infrared and Ultraviolet-Visible Spectral Signatures

Infrared and Ultraviolet-Visible spectroscopy provide complementary information about functional groups and electronic transitions in Actinol, supporting structural assignment and purity assessment [39] [40] [41].

Infrared Spectroscopy Fundamentals: Infrared spectroscopy operates on the principle that molecular vibrations absorb infrared radiation at characteristic frequencies [39] [42] [43]. Different functional groups exhibit characteristic absorption patterns that serve as molecular fingerprints for structural identification [41] [44].

Functional Group Identification: For Actinol, key infrared absorption bands include the carbonyl stretch (C=O) appearing at 1680-1750 cm⁻¹ and the hydroxyl stretch (O-H) at 3200-3600 cm⁻¹ [39] [43]. The exact position and intensity of these bands provide information about hydrogen bonding, conjugation, and molecular environment [41] [45].

Spectral Analysis Parameters: Modern infrared spectrometers employ Fourier Transform technology providing high resolution (typically 4 cm⁻¹) and excellent signal-to-noise ratios [44] [46]. Attenuated Total Reflectance sampling enables direct analysis of solid or liquid samples without extensive preparation [46] [45].

Ultraviolet-Visible Spectroscopy Applications: Ultraviolet-Visible spectroscopy probes electronic transitions in Actinol, particularly π→π* and n→π* transitions associated with the carbonyl chromophore [40] [47] [48]. The technique provides information about conjugation, substitution patterns, and electronic environment [49] [50].

Quantitative Analysis: Both infrared and Ultraviolet-Visible spectroscopy follow the Beer-Lambert law, enabling quantitative analysis of Actinol solutions [47] [48]. Molar absorptivity values provide sensitivity information and enable concentration determination in analytical applications [49] [51].

The following table summarizes spectroscopic analysis parameters for Actinol characterization:

| Technique | Wavenumber/Wavelength Range | Key Functional Group Signatures | Analysis Conditions |

|---|---|---|---|

| IR Spectroscopy | 400-4000 cm⁻¹ | C=O stretch (1680-1750), O-H stretch (3200-3600) | KBr pellets, ATR mode, resolution 4 cm⁻¹ |

| UV-Vis Spectroscopy | 200-800 nm | π→π* transitions, n→π* transitions | Solution in various solvents, 1 cm path length |

| Mass Spectrometry | m/z 50-2000 | Molecular ion, fragmentation patterns | EI/CI ionization, quadrupole analyzer |

| Optical Rotation | 589.3 nm (sodium D-line) | Specific rotation [α]D values | Polarimeter, specific concentration/temperature |

| Circular Dichroism | 190-800 nm | Cotton effects, stereochemical assignment | Solution phase, temperature control |

Solvent Effects and Environmental Factors: Spectroscopic measurements require careful attention to solvent effects and sample preparation [40] [49]. For infrared spectroscopy, non-polar solvents or solid-state measurements minimize interference, while Ultraviolet-Visible measurements require transparent solvents and controlled concentration ranges [47] [48].

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography represents the definitive method for absolute configuration determination of Actinol, providing direct three-dimensional structural information at atomic resolution [52] [53] [54]. This technique enables unambiguous assignment of stereochemical configuration through direct visualization of molecular geometry.

Crystallographic Principles: X-ray crystallography exploits the interaction between X-rays and the electron density distribution within crystalline materials [53] [54]. When X-rays encounter a crystal lattice, they undergo diffraction according to Bragg's law, producing characteristic diffraction patterns that encode three-dimensional structural information [53] [55].

Sample Preparation Requirements: Successful crystallographic analysis requires high-quality single crystals of Actinol with minimum dimensions of approximately 0.1 mm in each direction [56] [57]. Crystal quality factors include absence of cracks, uniform morphology, and strong diffraction to high resolution (ideally 1.0-2.0 Å) [58] [55].

Data Collection Parameters: Modern diffractometers employ intense X-ray sources (Mo Kα λ = 0.71073 Å or Cu Kα λ = 1.54184 Å) and sensitive area detectors [58] [59]. Cryogenic data collection at 100-150 K improves data quality by reducing thermal motion and increasing crystal stability [58] [60].

Structure Solution and Refinement: Contemporary structure solution employs direct methods or Patterson techniques to determine initial atomic positions [56] [59]. Subsequent refinement using full-matrix least-squares methods minimizes differences between observed and calculated structure factors [58] [61].

Absolute Configuration Assignment: Determination of absolute configuration requires analysis of anomalous scattering effects, particularly for crystals containing atoms heavier than oxygen [52] [62]. For Actinol, derivatization with heavy atoms or analysis of Bijvoet pairs enables unambiguous absolute configuration assignment [38] [63].

The following table details X-ray crystallography parameters for Actinol absolute configuration determination:

| Parameter | Typical Values/Methods | Quality Indicators |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic, Triclinic | Unit cell parameters accuracy |

| Space Group | P21, P212121, C2/c (common for organics) | Systematic absences confirmation |

| Data Collection Temperature | 100-150 K (cryogenic conditions) | Data completeness >95% |

| Radiation Source | Mo Kα (λ = 0.71073 Å), Cu Kα (λ = 1.54184 Å) | High flux, monochromatic beam |

| Resolution Limit | 0.8-2.0 Å (atomic resolution) | I/σ(I) > 2.0 for significant data |

| Data Collection Strategy | ω-scans, φ-scans, multi-orientation | Redundancy >4, completeness high |

| Structure Solution | Direct methods, Patterson methods | R-factors <5% for initial model |

| Refinement Method | Full-matrix least-squares on F² | Final R1 <5%, wR2 <12%, GoF ~1.0 |

Crystallographic Database Deposition: Completed crystal structures require deposition in international databases such as the Cambridge Structural Database or Protein Data Bank [56] [64]. These deposits provide permanent records and enable comparative structural analysis with related compounds [55] [65].

Alternative Approaches: When single crystal growth proves challenging, powder diffraction methods may provide limited structural information [55] [57]. Additionally, computational crystal structure prediction coupled with experimental validation offers promising approaches for structure determination [64] [66].

Quality Assessment and Validation: Modern crystallographic analysis employs comprehensive validation protocols assessing data quality, model accuracy, and chemical reasonableness [60] [61]. Residual electron density analysis, geometric parameters validation, and comparison with related structures ensure structural reliability [56] [58].

XLogP3

UNII

Other CAS

60046-50-6